Distinct mGlu4/mGlu8 Efficacy Profile
FP0429 demonstrates a distinct efficacy profile not observed with classical Group III agonists. It acts as a full agonist at mGlu4 but only a weak partial agonist at the closely related mGlu8 receptor. This contrasts with L-AP4, which functions as a potent full agonist at both receptors [1]. This differential efficacy has been directly linked to specific residues (Ser157 and Gly158 in mGlu4) via site-directed mutagenesis, which when mutated to their mGlu8 counterparts, converts FP0429 into a weak partial agonist at mGlu4 [2].
| Evidence Dimension | Agonist Efficacy |
|---|---|
| Target Compound Data | Full agonist (mGlu4); Weak partial agonist (mGlu8) |
| Comparator Or Baseline | L-AP4: Full agonist (mGlu4 and mGlu8) |
| Quantified Difference | Qualitative difference in efficacy (full vs. partial) at mGlu8 |
| Conditions | Functional assay measuring intracellular calcium concentration in HEK293 cells expressing recombinant receptors |
Why This Matters
This unique efficacy profile enables research into receptor-specific signaling pathways and allows for the functional dissection of mGlu4- versus mGlu8-mediated effects, a distinction not possible with non-selective full agonists.
- [1] Frauli M, Hubert N, Schann S, Triballeau N, Bertrand HO, Acher F, Neuville P, Pin JP, Prézeau L. Amino-pyrrolidine tricarboxylic acids give new insight into group III metabotropic glutamate receptor activation mechanism. Mol Pharmacol. 2007 Mar;71(3):704-12. View Source
- [2] L-AP4 (L-APB) Product Datasheet. MedChemExpress. View Source
